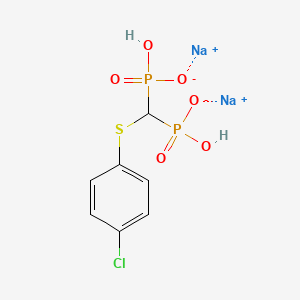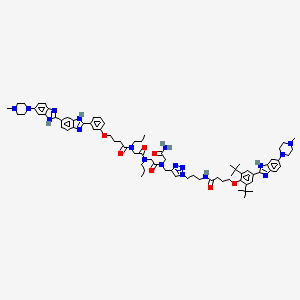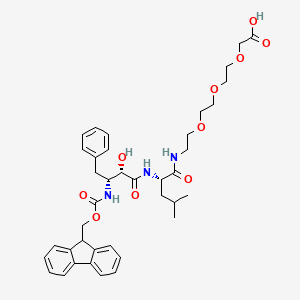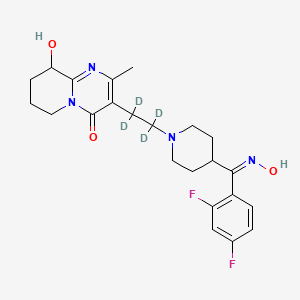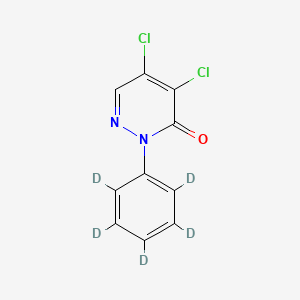
4-Hydroperoxy Cyclophosphamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroperoxy Cyclophosphamide-d4 is a deuterium-labeled analog of 4-Hydroperoxy Cyclophosphamide. It is an active metabolite form of the prodrug Cyclophosphamide, which is widely used in chemotherapy. This compound is known for its ability to crosslink DNA, induce apoptosis in T cells, and activate mitochondrial death pathways through the production of reactive oxygen species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroperoxy Cyclophosphamide-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 4-Hydroperoxy Cyclophosphamide molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and maintain the purity and stability of the final product. The compound is usually produced in solid form and stored under nitrogen at -80°C to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroperoxy Cyclophosphamide-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: It can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include:
4-Hydroxy Cyclophosphamide: Formed through oxidation.
Aldophosphamide: An intermediate in the metabolic pathway.
Phosphoramide Mustard: A cytotoxic metabolite responsible for the compound’s therapeutic effects
Wissenschaftliche Forschungsanwendungen
4-Hydroperoxy Cyclophosphamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Studied for its effects on DNA crosslinking and apoptosis in T cells.
Medicine: Investigated for its potential in treating lymphomas and autoimmune disorders.
Industry: Utilized in the production of stable isotope-labeled standards for pharmaceutical testing
Wirkmechanismus
The mechanism of action of 4-Hydroperoxy Cyclophosphamide-d4 involves its conversion to active metabolites that crosslink DNA and induce apoptosis. The compound activates mitochondrial death pathways through the production of reactive oxygen species. It also inhibits cell proliferation by alkylating DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-Hydroxy Cyclophosphamide
- Aldophosphamide
- Phosphoramide Mustard
- Ifosfamide
- Mafosfamide
Uniqueness
4-Hydroperoxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which allows for precise tracing and quantitation in research studies. This labeling also affects its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and toxicological studies .
Eigenschaften
Molekularformel |
C7H15Cl2N2O4P |
|---|---|
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
N,N-bis(2-chloro-2,2-dideuterioethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/i2D2,3D2 |
InChI-Schlüssel |
VPAWVRUHMJVRHU-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)NC(CCO1)OO)Cl |
Kanonische SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)


